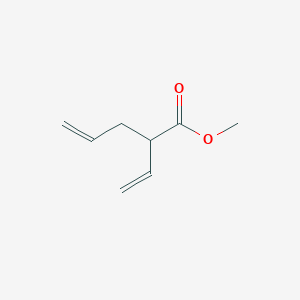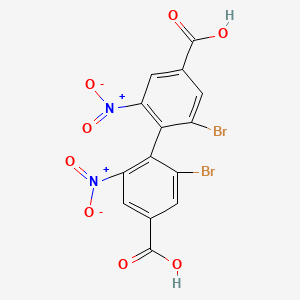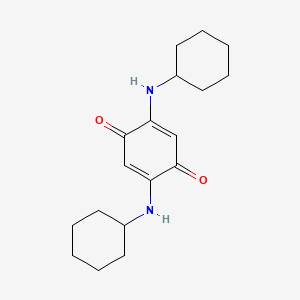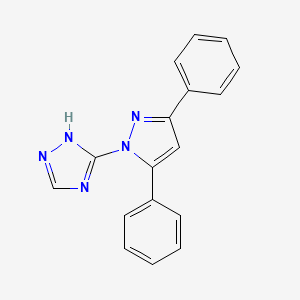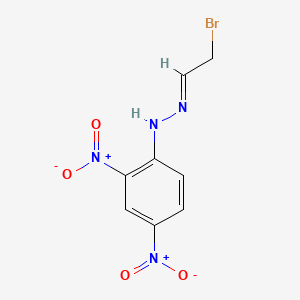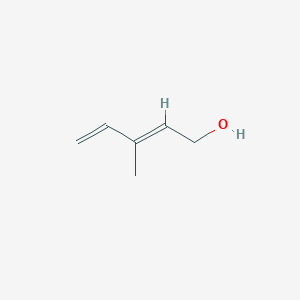
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester is a complex organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a phosphate group, a hydroxy-crotonic acid moiety, and a p-chlorobenzyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester typically involves multiple steps. One common method includes the esterification of 3-hydroxy-crotonic acid with p-chlorobenzyl alcohol in the presence of a suitable catalyst. This is followed by the phosphorylation of the resulting ester with dimethyl phosphate under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various esters, alcohols, and hydrocarbons, depending on the reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
Dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl phosphate 3-hydroxy-crotonic acid, p-chlorobenzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organophosphates and esters, such as:
- Dimethyl phosphate 3-hydroxy-crotonic acid, methyl ester
- Dimethyl phosphate 3-hydroxy-crotonic acid, ethyl ester
- Dimethyl phosphate 3-hydroxy-crotonic acid, benzyl ester
Uniqueness
The presence of the p-chlorobenzyl ester group, in particular, enhances its stability and specificity in various reactions and applications .
Eigenschaften
CAS-Nummer |
3309-77-1 |
|---|---|
Molekularformel |
C13H16ClO6P |
Molekulargewicht |
334.69 g/mol |
IUPAC-Name |
(4-chlorophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H16ClO6P/c1-10(20-21(16,17-2)18-3)8-13(15)19-9-11-4-6-12(14)7-5-11/h4-8H,9H2,1-3H3/b10-8- |
InChI-Schlüssel |
WQDBGIDCNHONNW-NTMALXAHSA-N |
Isomerische SMILES |
C/C(=C/C(=O)OCC1=CC=C(C=C1)Cl)/OP(=O)(OC)OC |
Kanonische SMILES |
CC(=CC(=O)OCC1=CC=C(C=C1)Cl)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
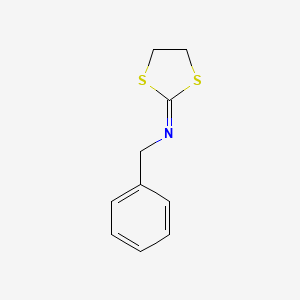
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
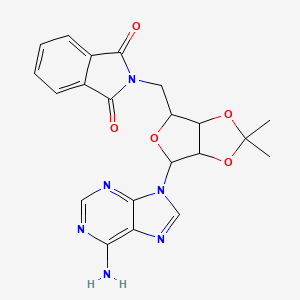
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
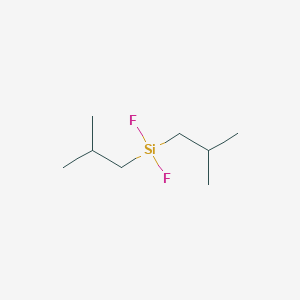
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
